molecular formula C16H16N2O3S B5130213 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5130213
M. Wt: 316.4 g/mol
InChI Key: NVVPGBZXNDPQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoxaline family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and neuroprotective effects. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its wide range of potential applications. However, one limitation is that the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research on 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of new synthetic methods for producing this compound may facilitate its use in a wider range of applications.

Synthesis Methods

The synthesis of 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-methylbenzenesulfonyl chloride with 2-(1H)-quinoxalinone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane, and the product is obtained after purification by column chromatography.

Scientific Research Applications

The potential applications of 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in scientific research are vast. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[(3-methylphenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-5-4-6-13(9-12)11-22(20,21)18-10-16(19)17-14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVPGBZXNDPQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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